H-Gly-D-trp-OH
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Overview
Description
This compound has garnered attention in scientific research due to its diverse biological properties and potential implications in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-D-trp-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the preparation of peptides. In SPPS, the peptide is assembled step-by-step on a solid support, allowing for the sequential addition of amino acids . The process begins with the attachment of the first amino acid to a resin, followed by the removal of the protecting group and the coupling of the next amino acid. This cycle is repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. The use of automated peptide synthesizers and optimized reaction conditions allows for the efficient production of large quantities of the peptide. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
H-Gly-D-trp-OH undergoes various chemical reactions, including:
Oxidation: The tryptophan residue in this compound can be oxidized by peroxyl radicals, leading to the formation of oxidized products.
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.
Substitution: The peptide can undergo substitution reactions, particularly at the tryptophan residue, where halogenation can occur.
Common Reagents and Conditions
Oxidation: Peroxyl radicals are commonly used for the oxidation of tryptophan residues.
Substitution: Halogenation reactions can be carried out using halogenating agents such as bromine or chlorine.
Major Products Formed
Oxidation: Oxidized tryptophan derivatives.
Substitution: Halogenated tryptophan derivatives.
Scientific Research Applications
H-Gly-D-trp-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis and enzymatic studies.
Biology: Studied for its role in protein-protein interactions and as a substrate for enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties, including its role in modulating biological pathways.
Industry: Utilized in the development of peptide-based drugs and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of H-Gly-D-trp-OH involves its interaction with specific molecular targets and pathways. The tryptophan residue plays a crucial role in these interactions due to its unique structural properties . The peptide can bind to receptors or enzymes, modulating their activity and influencing various biological processes. For example, tryptophan residues are known to participate in redox signaling pathways and can affect the activity of antioxidant enzymes .
Comparison with Similar Compounds
Similar Compounds
H-Gly-D-Trp-Val-OH: Another dipeptide containing D-tryptophan, used in similar research applications.
Glycyl-L-tryptophan: A dipeptide with L-tryptophan instead of D-tryptophan, exhibiting different biological properties.
Uniqueness
H-Gly-D-trp-OH is unique due to the presence of D-tryptophan, which imparts distinct structural and functional characteristics compared to its L-tryptophan counterpart. The use of D-tryptophan can enhance the stability and bioavailability of the peptide, making it a valuable tool in various research and industrial applications .
Properties
IUPAC Name |
(2R)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c14-6-12(17)16-11(13(18)19)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6,14H2,(H,16,17)(H,18,19)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHCSUXXECOXOY-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)NC(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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